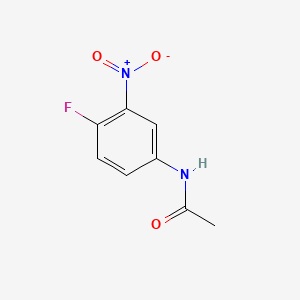

N-(4-Fluoro-3-nitrophenyl)acetamide

概要

説明

N-(4-Fluoro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an acetamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide typically involves the nitration of 4-fluoroacetanilide. The process begins with the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the fluoro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization from an ethanol/water mixture to obtain a high-purity compound .

化学反応の分析

Types of Reactions: N-(4-Fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: N-(4-Amino-3-nitrophenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-(4-Fluoro-3-nitrophenyl)acetamide is a chemical compound with potential antimicrobial applications, particularly when used in combination with other antibacterial drugs . Research indicates it can enhance the effectiveness of certain antibiotics against Klebsiella pneumoniae, a bacterium known for its drug resistance .

Scientific Research Applications

Antimicrobial Studies

- Klebsiella pneumoniae: this compound has demonstrated antibacterial activity against K. pneumoniae . Studies suggest that it can optimize the effects of antibacterial drugs, potentially reducing the concentrations required to inhibit bacterial growth .

- Drug Combinations: Research has explored the effects of combining 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with common antibiotics .

- Ciprofloxacin and Cefepime: When combined with CFA, these antibiotics showed additive effects against K. pneumoniae strains, meaning the combination was more effective than either drug alone .

- Ceftazidime: No significant potentiation of antibacterial effect was observed when combined with CFA .

- Meropenem and Imipenem: Synergistic effects were observed when combined with CFA, indicating a significant enhancement of antibacterial activity .

Minimum Inhibitory Concentration (MIC)

- MIC Values: this compound (A1) presented a MIC of 1024 µg/mL for 100% of the K. pneumoniae strains used in one study, while 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) resulted in a MIC of 512 µg/mL for the same strains .

- Bactericidal Activity: N-(4-fluro-3-nitrophenyl)acetamide has bactericidal properties from the Minimum Inhibitory Concentration (MIC). This classification was also found for ciprofloxacin, meropenem, and imipenem .

Structural Variations and Activity

作用機序

The mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide in biological systems involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic processes. The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards the target enzymes .

類似化合物との比較

- N-(4-Fluorophenyl)acetamide

- N-(3-Nitrophenyl)acetamide

- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Comparison: N-(4-Fluoro-3-nitrophenyl)acetamide is unique due to the simultaneous presence of both fluoro and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluoro group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .

生物活性

N-(4-Fluoro-3-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of 4-fluoro-3-nitroaniline with acetic anhydride or acetyl chloride. The compound's structure is characterized by the presence of a fluorine atom and a nitro group, which are known to influence its biological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antibacterial Activity Against Klebsiella pneumoniae

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|---|

| This compound | 16 | 32 | Bactericidal |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 8 | 16 | Bactericidal |

| Ciprofloxacin | 4 | 8 | Bactericidal |

| Meropenem | 2 | 4 | Bactericidal |

| Ceftazidime | >64 | >256 | Bacteriostatic |

The data indicates that both this compound and its chloro derivative show bactericidal properties, with MIC values suggesting effective inhibition of bacterial growth at low concentrations .

The primary mechanism through which this compound exerts its antibacterial effects appears to involve interaction with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction leads to cell lysis and ultimately bacterial death . The presence of the nitro group is believed to enhance this activity by stabilizing the compound within the target enzyme site.

Cytotoxicity and Safety Profile

In preliminary tests assessing cytotoxicity, this compound showed favorable results, indicating low toxicity levels in vitro. The compound did not exhibit significant cytotoxic effects against various tumor cell lines, suggesting a good safety profile for further development .

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against clinical strains of Klebsiella pneumoniae. Results confirmed its potential as a novel antibacterial agent with promising MIC values .

- Combination Therapy Investigations : Further research explored the effects of combining this compound with established antibiotics like ciprofloxacin and meropenem. The combination showed synergistic effects, enhancing antibacterial efficacy against resistant strains .

特性

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHCAOSRFFAKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059848 | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-32-6 | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 351-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-fluoro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluoro-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Fluoro-3-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS3NU4Q7B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-(4-Fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae?

A: While the exact mechanism is still under investigation, research suggests that this compound may target penicillin-binding proteins (PBPs) in Klebsiella pneumoniae []. PBPs are essential enzymes involved in bacterial cell wall synthesis. By interfering with PBPs, the compound likely disrupts cell wall integrity, leading to bacterial cell lysis and death. Further research is needed to confirm this mechanism and explore other potential targets.

Q2: How does the presence of the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide affect its antibacterial activity?

A: Studies indicate that the chloro atom in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide plays a crucial role in enhancing its antibacterial activity []. This suggests that the chloro atom may contribute to improved binding affinity and stability within the active site of the target enzyme, possibly a PBP. This enhanced interaction likely leads to more potent inhibition of the target, ultimately resulting in stronger antibacterial effects.

Q3: Has this compound shown any synergistic effects when combined with existing antibiotics?

A: Yes, research has demonstrated synergistic effects when this compound is combined with certain antibiotics against Klebsiella pneumoniae []. Notably, synergistic interactions were observed with meropenem and imipenem, indicating that the combination of these drugs could potentially enhance bacterial killing at lower concentrations compared to either drug alone. Additionally, additive effects were observed with ciprofloxacin and cefepime []. These findings highlight the potential of this compound for combination therapy to combat Klebsiella pneumoniae infections, particularly those resistant to current treatments.

Q4: What are the potential benefits of using this compound in combination therapy against Klebsiella pneumoniae?

A4: Using this compound in combination therapy offers several potential advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。